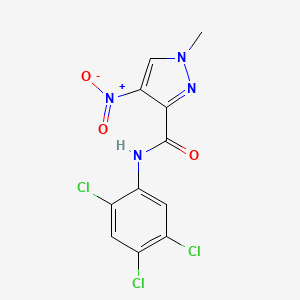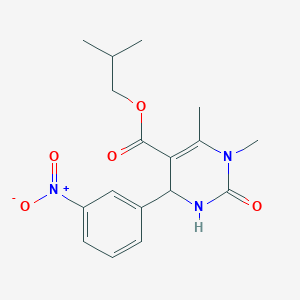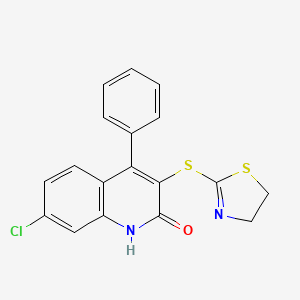![molecular formula C17H11ClF2N2O2S B10944260 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 7169-30-4](/img/structure/B10944260.png)
2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a difluoromethoxyphenyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable difluoromethoxybenzene derivative.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate product with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]propanamide}
- 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]acetamide}
Uniqueness
2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
7169-30-4 |
|---|---|
Molekularformel |
C17H11ClF2N2O2S |
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
2-chloro-N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H11ClF2N2O2S/c18-13-4-2-1-3-12(13)15(23)22-17-21-14(9-25-17)10-5-7-11(8-6-10)24-16(19)20/h1-9,16H,(H,21,22,23) |
InChI-Schlüssel |
JUSZHVVJGZSGLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10944189.png)

![N-benzyl-2-({5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B10944213.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10944215.png)
![2-(4-{N'-[({1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)oxy]carbamimidoyl}phenoxy)acetamide](/img/structure/B10944218.png)
![{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone](/img/structure/B10944222.png)

![4-ethyl-5-methyl-2-[({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]thiophene-3-carboxamide](/img/structure/B10944241.png)
![3-(4-bromo-1H-pyrazol-1-yl)-N-[4-(carbamimidoylsulfamoyl)phenyl]propanamide](/img/structure/B10944245.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(1-naphthylmethyl)piperazine](/img/structure/B10944257.png)
![1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-prop-2-en-1-ylthiourea](/img/structure/B10944262.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10944267.png)
![4-{[(E)-{5-[(2-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10944268.png)
